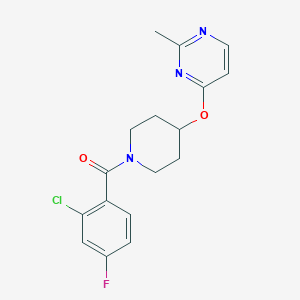
(2-Chloro-4-fluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Effects
- A study explored aryloxyethylamine derivatives, including compounds structurally similar to the given compound, demonstrating potential neuroprotective effects against glutamate-induced cell death. These compounds showed promise in treating ischemic stroke, indicating their potential in neuroprotection (Zhong et al., 2020).
Antidepressant Potential
- Derivatives of the compound exhibited significant antidepressant effects in animal models. A particular focus was on 5-HT1A receptor agonists, where certain fluorine-substituted derivatives showed enhanced oral activity and potent antidepressant potential (Vacher et al., 1999).
Analgesic Properties
- High-efficacy 5-HT1A receptor agonists, including derivatives of the mentioned compound, demonstrated significant analgesic effects in models of chronic nociceptive and neuropathic pain, as well as spinal cord injury-induced allodynia (Colpaert et al., 2004).
Imaging Applications
- Derivatives of this compound have been developed for use in imaging studies. One study focused on the synthesis and in vivo evaluation of a radiolabeled derivative for visualizing the 5-HT2A receptor, showing potential as a SPECT tracer in brain imaging (Blanckaert et al., 2007).
Crystal and Molecular Structure Studies
- The crystal structure of various derivatives has been examined to understand their molecular properties better. These studies involve detailed analysis of the molecular and crystal structures, providing insights into the stability and interactions of these compounds (Karthik et al., 2021).
Antimicrobial Activity
- Some derivatives have shown potential as antimicrobial agents. Synthesized derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential in antimicrobial applications (Mallesha et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-11-20-7-4-16(21-11)24-13-5-8-22(9-6-13)17(23)14-3-2-12(19)10-15(14)18/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFADTXZLHIWTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
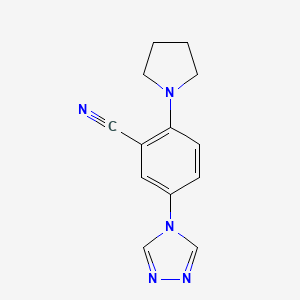
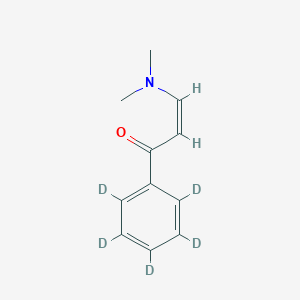
![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
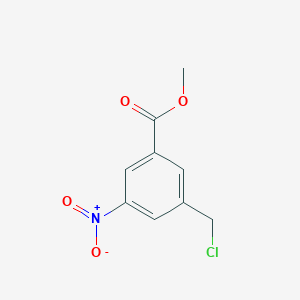
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
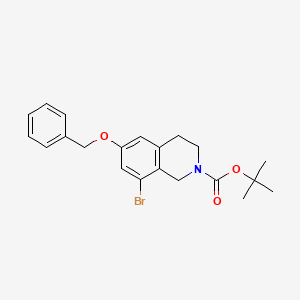
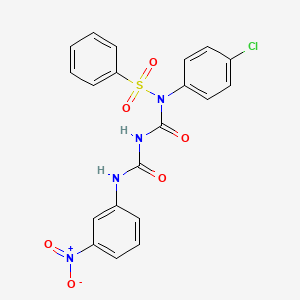
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)